![molecular formula C14H12O3 B3112067 2-(Biphenyl-3-yloxy)acetic acid CAS No. 1878-57-5](/img/structure/B3112067.png)
2-(Biphenyl-3-yloxy)acetic acid
Overview
Description
2-(Biphenyl-3-yloxy)acetic acid (2-BPA) is an organic compound that has been studied for its potential applications in a variety of scientific fields. It is a derivative of acetic acid, which is a colorless, volatile liquid with a distinctive odor. 2-BPA has been found to have several beneficial properties, such as being an effective antioxidant and having anti-bacterial and anti-inflammatory properties.
Scientific Research Applications
Anti-Inflammatory Activity
2-(Biphenyl-3-yloxy)acetic acid: has been investigated for its anti-inflammatory potential. Researchers have designed and synthesized derivatives with selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme involved in prostaglandin production during inflammation . These derivatives show promising pharmacological potential, effectively reducing inflammation while minimizing adverse effects.
COX-2 Inhibition
As mentioned earlier, COX-2 plays a crucial role in converting arachidonic acid into prostaglandins. By selectively inhibiting COX-2, compounds derived from 2-(Biphenyl-3-yloxy)acetic acid offer a targeted approach to managing inflammation. Notably, some derivatives exhibit potent COX-2 inhibition with low IC50 values, making them attractive candidates for further study .
In Vivo Anti-Inflammatory Effects
Several compounds derived from this acid were tested in vivo to assess their selectivity toward COX-1 and COX-2 enzymes. Notably, 5f and 7b demonstrated significant anti-inflammatory effects without causing stomach ulcers. These compounds reduced paw thickness and paw weight, along with lowering TNF-α and PGE-2 levels .
Toxicological Properties
Assessing the safety profiles of these compounds is crucial. Researchers evaluated renal and stomach function, liver enzymes (AST and ALT), and kidney indicators (creatinine and urea). Understanding their toxicological properties ensures responsible use in future applications.
Mechanism of Action
Target of Action
It’s worth noting that acetic acid, a related compound, is known to act as an antimicrobial agent used to treat susceptible infections .
Mode of Action
Acetic acid, a structurally similar compound, is known to act as a counterirritant and reagent . It’s also used as an antibiotic to treat infections caused by bacteria or fungus .
Biochemical Pathways
It’s worth noting that the biosynthesis of indole-3-acetic acid (iaa), a well-studied auxin, involves the sequential conversion of trp to indole-3-pyruvic acid to iaa . This pathway might provide some insight into the potential biochemical pathways affected by 2-(Biphenyl-3-yloxy)acetic acid.
Result of Action
It’s worth noting that acetic acid, a structurally similar compound, is known to treat infections in the ear canal .
properties
IUPAC Name |
2-(3-phenylphenoxy)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-14(16)10-17-13-8-4-7-12(9-13)11-5-2-1-3-6-11/h1-9H,10H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVGQDYNEVRBDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)OCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80877434 | |
Record name | M-PHENYLPHENOXYACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80877434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Biphenyl-3-yloxy)acetic acid | |
CAS RN |
1878-57-5 | |
Record name | 2-([1,1′-Biphenyl]-3-yloxy)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1878-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | M-PHENYLPHENOXYACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80877434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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